molecular formula C7H16O3 B053937 1,3-Diethoxy-2-propanol CAS No. 4043-59-8

1,3-Diethoxy-2-propanol

Cat. No. B053937
CAS RN: 4043-59-8
M. Wt: 148.2 g/mol
InChI Key: WIHIUTUAHOZVLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1,3-Diethoxy-2-propanol” is a chemical compound used to prepare 3- (4-benzyloxyphenyl)propanoic acid derivatives, which are useful as GPR40 receptor modulators . Its molecular formula is C7H16O3 .


Synthesis Analysis

The synthesis of “1,3-Diethoxy-2-propanol” involves chemical reactions that result in the formation of this compound. It is typically synthesized for research and development purposes .


Molecular Structure Analysis

The molecular structure of “1,3-Diethoxy-2-propanol” can be represented by the formula C2H5OCH2CH(OH)CH2OC2H5 . More detailed structural information can be obtained from a 2D Mol file or a computed 3D SD file .


Chemical Reactions Analysis

“1,3-Diethoxy-2-propanol” is involved in various chemical reactions. For instance, it is used to prepare 3- (4-benzyloxyphenyl)propanoic acid derivatives . More detailed information about its chemical reactions can be found in the relevant literature .


Physical And Chemical Properties Analysis

“1,3-Diethoxy-2-propanol” is a liquid at 20°C with a density of 0.95 g/cm3 . Its molecular weight is 148.20 . More detailed physical and chemical properties can be found in the relevant resources .

Scientific Research Applications

Organic Synthesis

1,3-Diethoxy-2-propanol is often used in organic synthesis . Its chemical formula is

C2H5OCH2CH(OH)CH2OC2H5C_2H_5OCH_2CH (OH)CH_2OC_2H_5C2​H5​OCH2​CH(OH)CH2​OC2​H5​

. It belongs to the class of compounds known as glycol ethers .

Synthesis of α-Acetal-Poly (Ethylene Glycol)

This compound has been used in the synthesis of α-acetal-poly (ethylene glycol) via reaction with potassium napthalide and ethylene oxide inside an UniLab Glovebox . This process is significant in the field of polymer chemistry.

Mechanism of Action

Target of Action

1,3-Diethoxy-2-propanol, also known as 1,3-Diethoxypropan-2-ol, is a chemical compound used in organic synthesis

Mode of Action

As a reagent in organic synthesis, it likely interacts with its targets through chemical reactions, leading to the formation of new compounds . The exact nature of these interactions would depend on the specific reaction conditions and the other reactants involved.

Biochemical Pathways

As a reagent in organic synthesis, it’s involved in the creation of new compounds, which could potentially affect various biochemical pathways depending on the nature of these compounds .

Result of Action

The molecular and cellular effects of 1,3-Diethoxy-2-propanol’s action would depend on the specific compounds it helps synthesize. As a reagent, its primary role is to participate in chemical reactions, leading to the formation of new compounds . The effects of these compounds would vary widely based on their specific structures and properties.

Action Environment

The action, efficacy, and stability of 1,3-Diethoxy-2-propanol can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals. For instance, it should be stored below +30°C to maintain its stability . The exact influence of these factors would depend on the specific reaction conditions.

properties

IUPAC Name

1,3-diethoxypropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O3/c1-3-9-5-7(8)6-10-4-2/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIHIUTUAHOZVLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(COCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20193443
Record name 1,3-Diethoxy-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20193443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Diethoxy-2-propanol

CAS RN

4043-59-8
Record name 1,3-Diethoxy-2-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4043-59-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Diethoxy-2-propanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004043598
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Diethoxy-2-propanol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403841
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Diethoxy-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20193443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-diethoxypropan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.579
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,3-DIETHOXY-2-PROPANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2G6N5234UJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,3-Diethoxy-2-propanol
Reactant of Route 2
Reactant of Route 2
1,3-Diethoxy-2-propanol
Reactant of Route 3
Reactant of Route 3
1,3-Diethoxy-2-propanol
Reactant of Route 4
Reactant of Route 4
1,3-Diethoxy-2-propanol
Reactant of Route 5
Reactant of Route 5
1,3-Diethoxy-2-propanol
Reactant of Route 6
Reactant of Route 6
1,3-Diethoxy-2-propanol

Q & A

Q1: How does the toxicity of 1,3-Diethoxy-2-propanol compare to other glycerol-based solvents?

A: The study found that the toxicity of glycerol-derived solvents generally increased with their lipophilicity. [] 1,3-Diethoxy-2-propanol, while less toxic than the most lipophilic compound tested (1,2,3-tributoxypropane), exhibited higher toxicity than 3-ethoxy-1,2-propanediol and 3-butoxy-1,2-propanediol in several aquatic organisms. Notably, it was the most toxic compound for Danio rerio (zebrafish) and Vibrio fischeri (a bacterium). [] This suggests that while 1,3-Diethoxy-2-propanol may be a promising alternative solvent, its potential environmental impact requires careful consideration compared to less lipophilic options.

Q2: What are the implications of the Environmental Health and Safety Approach score for 1,3-Diethoxy-2-propanol?

A: While the study doesn't provide specific scores, it mentions using the Environmental Health and Safety Approach to assess potential environmental and health risks. [] This methodology assigns scores based on available data, allowing for a comparative assessment of different chemicals. Further investigation into the specific scores assigned to 1,3-Diethoxy-2-propanol in the categories of health, safety, and environment would be beneficial to fully understand its potential risks and benefits.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.